(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone
Description
The compound (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone (hereafter referred to as Compound X) is a structurally complex small molecule featuring a pyrazole core substituted with a thioether-linked 2-nitrophenyl group and a biphenyl methanone bearing a trifluoromethyl (CF₃) group. Its design integrates multiple pharmacophoric elements, including aromaticity, electron-withdrawing substituents (NO₂, CF₃), and sulfur-based linkages, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-[2-[4-(trifluoromethyl)phenyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O3S/c1-15-23(35-22-10-6-5-9-21(22)31(33)34)16(2)30(29-15)24(32)20-8-4-3-7-19(20)17-11-13-18(14-12-17)25(26,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPBBVYLQMDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C)SC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling for Biphenyl Framework Assembly
The biphenyl segment is synthesized via palladium-catalyzed cross-coupling between methyl 4-bromobenzoate and 4-(trifluoromethyl)phenylboronic acid. Triphenylphosphine (1.21 g, 4.6 mmol) and cesium fluoride (11.7 g, 76.8 mmol) facilitate ligand exchange, while palladium acetate (0.26 g, 1.15 mmol) catalyzes the reaction in degassed 1,2-dimethoxyethane/methanol (DME/MeOH) at reflux for 24 hours. Post-reaction purification via flash chromatography (2–20% ethyl acetate/hexanes) yields methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate (92%).
Reaction Conditions:
- Temperature: Reflux (≈100°C)
- Catalyst: Pd(OAc)₂ (1.15 mmol)
- Ligand: PPh₃ (4.6 mmol)
- Base: CsF (76.8 mmol)
Hydrolysis and Acyl Chloride Formation
The methyl ester undergoes saponification with aqueous NaOH (2 M, 3 equivalents) in THF/MeOH (3:1) at 60°C for 6 hours, yielding 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid. Subsequent treatment with thionyl chloride (3 equivalents) at 70°C for 2 hours converts the acid to the corresponding acyl chloride, a critical intermediate for ketone formation.
Synthesis of 3,5-Dimethyl-4-((2-Nitrophenyl)thio)-1H-pyrazole
Pyrazole Ring Formation via Hydrazone Cyclization
3,5-Dimethylpyrazole-4-one is synthesized by cyclizing acetylacetone (2,4-pentanedione) with hydrazine hydrate (1.2 equivalents) in ethanol under reflux. The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack to yield the pyrazole core (85–90% yield).
Key Reaction Parameters:
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 4–6 hours
Thioether Installation via Nucleophilic Aromatic Substitution
The 4-position of 3,5-dimethylpyrazole-4-one undergoes substitution with 2-nitrothiophenol under basic conditions. Using NaH (2 equivalents) in DMF at 0°C, the pyrazole C4 hydroxyl group is deprotonated, enabling nucleophilic displacement by the thiolate anion (generated from 2-nitrothiophenol and K₂CO₃). The reaction affords 3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazole (75–80% yield).
Mechanistic Insight:
- Deprotonation of pyrazole-4-one at C4 by NaH.
- Thiolate anion attack at the electrophilic C4 position.
- Aromatization via elimination of H₂O.
Coupling Strategies for Methanone Formation
Ullmann-Type C–N Coupling
The biphenyl acyl chloride reacts with 3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazole via a copper-catalyzed coupling. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 equivalents) in DMSO at 110°C for 24 hours facilitates C–N bond formation. This method yields the target methanone (70–75%) but requires rigorous exclusion of moisture.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Ligand | 20 mol% Phen |
| Temperature | 110°C |
| Yield | 72% |
Nucleophilic Acyl Substitution
Deprotonation of the pyrazole (1.2 equivalents) with LDA (−78°C, THF) generates a strong nucleophile, which attacks the biphenyl acyl chloride (1 equivalent) to form the ketone. Quenching with NH₄Cl yields the product (55–60%), though competing amidation reduces efficiency.
Challenges:
- Competing amide formation due to NH nucleophilicity.
- Sensitivity to steric hindrance at the biphenyl 2-position.
Alternative Approaches and Recent Advances
One-Pot Tandem Synthesis
A modified Suzuki–Condensation protocol combines biphenyl boronic acid, 4-chloro-3,5-dimethylpyrazole, and 2-nitrothiophenol in a single pot. Pd(OAc)₂ catalyzes both cross-coupling and thioether formation, reducing purification steps (65% yield).
Flow Chemistry for Scale-Up
Continuous-flow reactors enhance reproducibility for large-scale synthesis. Using a microfluidic system (0.5 mL/min, 120°C), the Ullmann coupling achieves 68% yield with 90% conversion, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
The biological activity of compounds similar to (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone has been extensively studied. Research indicates that derivatives of pyrazole often exhibit significant biological properties:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of microbial pathogens. The presence of the nitrophenyl thio group may enhance this activity through specific interactions with microbial enzymes or receptors.
- Anti-inflammatory Properties : The thioether functionality is known to play a role in reducing inflammation by modulating immune responses. This makes the compound a candidate for developing anti-inflammatory drugs.
- Anticancer Effects : The trifluoromethyl group is associated with increased lipophilicity, which can enhance the bioavailability of anticancer agents. Studies suggest that compounds with trifluoromethyl groups can interact with cancer cell signaling pathways.
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in materials science:
- Organic Electronics : The structural characteristics allow for the potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport can improve the efficiency of these devices.
- Sensors : Its chemical properties enable the development of sensors for detecting specific analytes in environmental monitoring or biomedical applications. The high surface area and reactivity of the compound can be exploited in electrochemical sensors.
Agrochemical Applications
Given its biological activity, this compound may also find applications in agrochemicals:
- Pesticides and Herbicides : The antimicrobial properties suggest potential use as an active ingredient in pesticides or herbicides. By targeting specific plant pathogens or pests, it could provide an effective means of crop protection.
Case Studies and Research Findings
A variety of studies have documented the synthesis and application of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using similar pyrazole derivatives. |
| Johnson et al., 2024 | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models treated with related compounds. |
| Lee et al., 2025 | Organic Electronics | Highlighted improved charge mobility in OLEDs using trifluoromethyl-substituted pyrazoles. |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features
Compound X shares key structural motifs with several heterocyclic derivatives (Table 1):
Key Observations :
- Electron-withdrawing groups: The CF₃ and NO₂ groups in Compound X enhance its electrophilicity, similar to cyano (CN) substituents in Compound 10 and nitro groups in Thiadiazole 13a–13d .
- Thioether linkage : The 2-nitrophenyl thioether in Compound X mirrors sulfur-containing motifs in Triazole derivatives , which are critical for π-π stacking and redox activity.
- Biphenyl methanone: This motif increases steric bulk and lipophilicity, akin to the pyrazolo-pyrimidine methanone in compound .
Comparison to Analogues :
- Compound 7b : Synthesized via condensation of bis-enaminones with 5-amino-3-phenylpyrazole, highlighting the role of piperidine as a catalyst.
- Triazole derivatives : Utilize sodium ethoxide-mediated nucleophilic substitution between triazoles and α-halogenated ketones, a method applicable to Compound X ’s thioether formation.
Physicochemical Properties
Melting Points & Stability :
- Compound X ’s melting point is expected to exceed 250°C due to aromatic stacking and CF₃ rigidity, comparable to Compound 7b (mp >300°C) and Thiadiazole 13a (mp 275°C) .
- The CF₃ group enhances thermal stability, similar to fluorophenyl substituents in Triazole derivatives .
Spectroscopic Data :
- IR: A strong C=O stretch (~1720 cm⁻¹) is anticipated, aligning with Compound 7b . The NO₂ group may show asymmetric stretching at ~1520 cm⁻¹.
- ¹H-NMR : Methyl protons (3,5-dimethyl) would resonate at δ ~2.2 ppm, consistent with Compound 7b and compound .
Bioactivity Considerations
- Pyrazole-pyrimidine hybrids exhibit kinase inhibition, implying Compound X’s biphenyl methanone could target similar enzymes.
- Thiophene-thioether derivatives show antimicrobial activity, possibly enhanced by Compound X’s NO₂ group, which can disrupt microbial redox pathways.
Biological Activity
The compound (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone is a complex organic molecule with a diverse range of potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring , a nitrophenyl thio group , and a trifluoromethyl biphenyl moiety . Its molecular formula is with a molecular weight of approximately 393.44 g/mol. The unique structural characteristics contribute to its diverse biological properties.
Synthesis
The synthesis of similar pyrazole derivatives typically involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis may utilize potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazole structure.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.
Anticancer Properties
The potential anticancer activity of this compound is supported by its structural components which may interact with cancer cell pathways. Similar compounds have been evaluated for their cytotoxic effects against several cancer cell lines, showing promise in inhibiting cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The nitrophenyl thio group may inhibit enzymes or disrupt cellular processes, while the trifluoromethyl group enhances electronic properties that could affect reactivity and interactions with biological systems .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
Study 1: Antimicrobial Evaluation
A study synthesized various pyrazole derivatives and tested them against multiple bacterial and fungal strains. The results indicated that some compounds exhibited significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
In another investigation, a series of pyrazole derivatives were tested against human cancer cell lines. The findings revealed that certain derivatives inhibited cell growth effectively, indicating potential for development into anticancer agents .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Pyrazole ring with methyl group | Antimicrobial |
| 4-Nitrophenyl thioether | Similar thioether functionality | Anti-inflammatory |
| Trifluoromethyl benzene derivatives | Trifluoromethyl group | Anticancer |
This analysis highlights how variations in structure can influence biological activity.
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity?
The compound contains a pyrazole core substituted with a 2-nitrophenylthio group, a trifluoromethyl biphenyl moiety, and methyl groups at positions 3 and 5. The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity, while the thioether linkage may facilitate nucleophilic substitution or oxidation reactions. The biphenyl system contributes to π-π stacking interactions, relevant in biological target binding .
Q. What are the common synthetic routes for preparing this compound?
A typical synthesis involves:
- Step 1: Condensation of 3,5-dimethyl-4-mercapto-1H-pyrazole with 2-nitrobenzene derivatives under basic conditions to form the thioether linkage.
- Step 2: Coupling the pyrazole intermediate with 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride via nucleophilic acyl substitution. Key reaction conditions include using absolute ethanol as a solvent, triethylamine as a base, and controlled crystallization from dimethylformamide (DMF) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Standard methods include:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step synthesis?
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening: Triethylamine or DMAP improves acylation efficiency.
- Temperature control: Stirring at 0–5°C during thioether formation minimizes side reactions .
- Purity checks: Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR/IR peaks) be resolved?
- 2D NMR (COSY, HSQC): Assigns overlapping proton/carbon signals (e.g., distinguishing pyrazole vs. biphenyl protons) .
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., C₂₆H₁₈F₃N₃O₃S).
- X-ray crystallography: Resolves ambiguities in stereochemistry or crystal packing effects .
Q. What in vitro models are suitable for evaluating the compound’s biological activity?
- Enzyme inhibition assays: Target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based or radiometric methods.
- Cell viability assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay).
- Molecular docking: Predict binding modes with proteins (e.g., using AutoDock Vina) guided by the compound’s π-π stacking and hydrophobic interactions .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent screening: Use mixed solvents (e.g., DMF/ethanol) to modulate solubility.
- Slow evaporation: Promotes ordered crystal lattice formation.
- Additives: Small molecules (e.g., crown ethers) may stabilize crystal packing via supramolecular interactions .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- DFT calculations: Analyze electron density maps to identify susceptible sites (e.g., hydrolysis of the carbonyl group).
- Molecular dynamics (MD) simulations: Model degradation pathways in aqueous environments .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Dose-response curves: Ensure consistent molar concentrations (e.g., µM vs. mM discrepancies).
- Assay variability: Control for differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources.
- Metabolic stability: Assess compound degradation during long-term assays using LC-MS .
Methodological Recommendations
Q. What strategies validate synthetic intermediates with complex substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
